3-Nitropyridine-4-sulfonyl chloride
Description
Contextualization within Modern Pyridine (B92270) Functionalization Chemistry
The functionalization of pyridine rings is a cornerstone of modern organic and medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov Historically, the modification of pyridines has been challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. rsc.org Traditional methods often relied on harsh reaction conditions or the use of pre-functionalized starting materials like halopyridines. researchgate.net
In recent years, significant advancements have been made in the direct C-H functionalization of pyridines, offering more sustainable and efficient routes to novel derivatives. rsc.org These modern approaches include transition-metal-catalyzed cross-coupling reactions, deoxygenative functionalization of pyridine-N-oxides, and deaminative transformations of aminopyridines. researchgate.net A key strategy that has gained traction is dearomatization, which enables the selective functionalization at positions that are otherwise difficult to access, such as the meta-position. nih.gov
Within this evolving landscape, reagents like 3-nitropyridine-4-sulfonyl chloride serve as valuable building blocks. They provide a platform for introducing specific functionalities onto the pyridine ring, which can then be further elaborated into more complex molecular architectures. The presence of both a nitro group and a sulfonyl chloride group on the same pyridine ring offers a unique combination of reactivity that can be exploited in a variety of synthetic transformations.
Significance of the Nitropyridine Scaffold in Synthetic Organic Chemistry
The nitropyridine scaffold is of considerable importance in synthetic organic chemistry, primarily due to the versatile reactivity imparted by the nitro group. The nitro group is a strong electron-withdrawing group, which facilitates nucleophilic aromatic substitution reactions on the pyridine ring. nih.govnih.gov This allows for the introduction of a wide range of nucleophiles, including those containing sulfur, nitrogen, and oxygen, to create new carbon-heteroatom bonds. nih.gov
Furthermore, the nitro group itself can be transformed into various other functional groups. For example, it can be reduced to an amino group, which opens up possibilities for further derivatization through reactions such as amide bond formation or diazotization. The nitro group can also participate in the formation of other nitrogen-containing functionalities like azo linkages and hydroxylamines. nih.gov This versatility makes nitropyridines valuable precursors for the synthesis of diverse and complex heterocyclic systems. nih.govfrontiersin.org
From a practical standpoint, nitropyridines have been utilized as key intermediates in the synthesis of biologically active molecules, including potential antitumor, antiviral, and antifungal agents. nih.gov The ability to readily functionalize the nitropyridine core makes it an attractive starting point for the development of new therapeutic agents and other functional materials. nih.govfrontiersin.org
Role of Sulfonyl Chloride Functionality as a Versatile Synthetic Intermediate
The sulfonyl chloride group (-SO2Cl) is a highly versatile functional group in organic synthesis, primarily serving as an excellent electrophile. magtech.com.cnontosight.ai It readily reacts with a wide array of nucleophiles to form sulfonamides, sulfonate esters, and sulfones, which are common structural motifs in pharmaceuticals and agrochemicals. sigmaaldrich.comnih.gov The reaction with primary and secondary amines to form sulfonamides is particularly prevalent in medicinal chemistry. sigmaaldrich.comcbijournal.com
Sulfonyl chlorides are key building blocks in combinatorial chemistry and drug discovery due to the reliable and high-yielding nature of sulfonamide bond formation. enamine.net The resulting sulfonamide linkage is a stable and often crucial feature for the biological activity of many drugs. sigmaaldrich.com
Beyond their role in forming stable linkages, sulfonyl chlorides can also be used to generate other reactive species. For instance, under certain conditions, they can act as a source of sulfenes, sulfonyl radicals, and aryl radicals, which can participate in various cycloadditions, radical reactions, and ionic reactions. magtech.com.cn This diverse reactivity further expands the synthetic utility of the sulfonyl chloride functionality, making it a powerful tool for the construction of complex molecules. magtech.com.cnnih.gov
Detailed Research Findings
Recent research has highlighted the synthetic utility of substituted pyridines in various fields. For instance, the discovery of potent VLA-4 antagonists involved the synthesis of prolyl-N-isonicotinoyl-(L)-4-aminophenylalanine derivatives, showcasing the importance of substituted pyridine cores in drug development. nih.gov
The synthesis of pyridinesulfonyl chlorides has also been a subject of investigation, with methods being developed to improve efficiency and reduce environmental impact. One approach involves the reaction of the diazonium salt of an aminopyridine with a mixture of thionyl chloride in water, catalyzed by an electron transfer catalyst. googleapis.com Another green chemistry approach for the synthesis of 3-pyridinesulfonyl chloride starts from 3-aminopyridine (B143674), proceeding through diazo-reaction, substitution, extraction, and distillation, avoiding the use of harsh reagents like phosphorus pentachloride. patsnap.com
The reactivity of nitropyridines continues to be explored. Studies on the nucleophilic substitution of 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by sulfur nucleophiles, even in the presence of other potential leaving groups. nih.gov This regioselectivity provides a reliable method for introducing thioether functionalities at the 3-position of the pyridine ring.
The following table summarizes key properties and synthetic information for this compound and related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitropyridine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-1-2-7-3-4(5)8(9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDLCJASBFLWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 3 Nitropyridine 4 Sulfonyl Chloride
Precursor Synthesis and Functional Group Introduction
The foundational step in the synthesis of 3-Nitropyridine-4-sulfonyl chloride is the preparation of a suitable precursor, namely Pyridine-4-sulfonyl chloride. This can be achieved through several synthetic routes, each with its own set of advantages and challenges.
Synthesis of Pyridine-4-sulfonyl Chloride Precursors
The introduction of a sulfonyl chloride group at the 4-position of the pyridine (B92270) ring is a key transformation. Two primary methods for this are the diazotization of 4-aminopyridine (B3432731) derivatives and the direct chlorosulfonation of the pyridine ring.
A common and effective method for the synthesis of aryl sulfonyl chlorides is through the diazotization of the corresponding amino compounds. cbijournal.com In the case of Pyridine-4-sulfonyl chloride synthesis, 4-aminopyridine is the starting material. The process involves the conversion of the amino group into a diazonium salt, which is then subjected to a reaction that introduces the sulfonyl chloride functionality.
The diazotization of 4-aminopyridine is typically carried out in an acidic medium, such as hydrochloric acid, with the addition of sodium nitrite (B80452) at low temperatures (0-5 °C) to form the pyridine-4-diazonium chloride salt. wjebio.comoaji.net This intermediate is generally unstable and is used in situ for the subsequent reaction.
For the introduction of the sulfonyl group, the diazonium salt solution is added to a mixture containing sulfur dioxide, a copper salt catalyst (such as cuprous chloride), and an appropriate solvent system. cbijournal.comrsc.org The reaction proceeds through a Sandmeyer-type mechanism, where the diazonium group is replaced by a sulfonyl chloride group. This method has been reported to provide quantitative yields for the synthesis of various heteroaryl sulfonyl chlorides. cbijournal.com
A specific protocol involves the slow addition of a solution of the diazonium salt to a suspension of copper(I) chloride in liquid sulfur dioxide, concentrated HCl, acetic acid, and toluene at 0 °C. rsc.org Another approach describes treating the hydrochloride salt of the aminopyridine with sodium nitrite in a mixture of glacial acetic acid and aqueous hydrochloric acid to form the diazonium salt, which is then subjected to chlorosulfonation using SO₂ gas in acetic acid with a copper chloride catalyst. cbijournal.com
| Starting Material | Reagents | Key Conditions | Product | Yield | Reference |
| 4-aminopyridine | 1. NaNO₂, HCl | 1. 0-5 °C | Pyridine-4-diazonium chloride | Intermediate | wjebio.comoaji.net |
| Pyridine-4-diazonium chloride | SO₂, CuCl, Acetic Acid | 0-5 °C | Pyridine-4-sulfonyl chloride | Quantitative | cbijournal.com |
| Amine | NaNO₂/HCl, SO₂/Acetic Acid, CuCl | 0-5 °C | Sulfonyl chloride | Quantitative | cbijournal.com |
This table presents a generalized summary of conditions and yields for the synthesis of sulfonyl chlorides from aminopyridines via diazotization as described in the cited literature.
Direct chlorosulfonation of the pyridine ring is another potential route for the synthesis of Pyridine-4-sulfonyl chloride. However, this method is often challenging due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution reactions. quora.com The reaction typically requires harsh conditions and may lead to a mixture of isomers.
One approach involves the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by the addition of a sulfinic acid salt. d-nb.infochemistryviews.orgchemrxiv.org This method has been shown to be effective for the C4-selective sulfonylation of pyridines. d-nb.infochemistryviews.org The use of a specific base, such as N-methylpiperidine, can control the regioselectivity of the reaction. d-nb.info While this method introduces a sulfonyl group, it would require a subsequent chlorination step to form the sulfonyl chloride.
Another direct approach involves the reaction of pyridine with chlorosulfonic acid. This reaction can lead to the formation of pyridinium-1-sulfonate, which can then be further processed. wmich.edu However, direct sulfonation of pyridine with fuming sulfuric acid often requires high temperatures and can result in low yields. google.com
| Starting Material | Reagents | Key Conditions | Product | Observations | Reference |
| Pyridine | 1. Tf₂O 2. Sulfinic acid salt, N-methylpiperidine | Room Temperature | C4-sulfonylated pyridine | High regioselectivity for C4 | d-nb.infochemistryviews.org |
| Pyridine | Chlorosulfonic acid | 0 °C | Pyridinium-1-sulfonate | Formation of an intermediate | wmich.edu |
| Pyridine | Fuming H₂SO₄ | High Temperature | Pyridine-3-sulfonic acid | Low yield, harsh conditions | google.com |
This table summarizes various approaches to introduce a sulfonyl or sulfonic acid group onto the pyridine ring.
Regioselective Nitration of Pyridine-4-sulfonyl Chloride
Once Pyridine-4-sulfonyl chloride is synthesized, the next critical step is the regioselective introduction of a nitro group at the 3-position of the pyridine ring.
The nitration of pyridine and its derivatives is notoriously difficult. rsc.org The electronegative nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack. quora.com Furthermore, under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acids), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic substitution even more challenging and directing the incoming electrophile to the meta-position (C3). rsc.orgquora.com
Direct nitration of pyridine with standard nitrating agents often results in very low yields of nitropyridines. rsc.org The presence of an electron-withdrawing group, such as a sulfonyl chloride at the 4-position, would be expected to further deactivate the ring, making the nitration even more arduous.
To overcome these challenges, specific strategies have been developed. One approach involves the nitration of pyridine-N-oxide, which is more susceptible to electrophilic attack at the 4-position. rsc.org However, for obtaining a 3-nitro derivative, this is not a suitable strategy. Another method involves a dearomatization-rearomatization strategy to achieve meta-nitration. nih.gov
A particularly effective method for the nitration of pyridines at the 3-position involves the use of dinitrogen pentoxide (N₂O₅). researchgate.netrsc.orgntnu.no This reagent can nitrate pyridines under milder conditions than traditional nitrating mixtures. researchgate.net
The reaction of pyridine with N₂O₅, often in a solvent like liquid SO₂ or an organic solvent, leads to the formation of an N-nitropyridinium ion intermediate. researchgate.netrsc.org This intermediate, upon treatment with aqueous solutions of SO₂ or NaHSO₃, undergoes a rearrangement to yield 3-nitropyridine (B142982) in good yields. researchgate.netrsc.org The mechanism is believed to involve the formation of transient dihydropyridine (B1217469) sulfonic acid species, followed by an intramolecular migration of the nitro group, possibly through a researchgate.netpearson.com sigmatropic shift, to the 3-position. researchgate.netrsc.orgntnu.no
This method has been successfully applied to the nitration of substituted pyridines, providing good yields for 4-substituted pyridines. researchgate.net Therefore, it is a promising pathway for the nitration of Pyridine-4-sulfonyl chloride to yield this compound.
| Substrate | Nitrating Agent | Co-reagent/Solvent | Key Intermediate | Product | Yield | Reference |
| Pyridine | N₂O₅ | Liquid SO₂ or organic solvent | N-nitropyridinium ion | 3-Nitropyridine | 77% | researchgate.net |
| Pyridine | N₂O₅ | SO₂/H₂O | N-nitro-1,4-dihydropyridine-4-sulfonic acid | 3-Nitropyridine | - | rsc.org |
| Pyridines | N₂O₅ | Dichloromethane or Nitromethane, then NaHSO₃ in Methanol/Water | N-nitropyridinium ion | 3-Nitropyridines | Good | ntnu.no |
This table illustrates the use of Dinitrogen Pentoxide (N₂O₅) for the nitration of pyridines, which is a viable method for the synthesis of this compound from its precursor.
Integrated and Multi-step Synthetic Routes for this compound
A common and effective integrated route for the synthesis of this compound involves a two-step process. This process begins with a commercially available starting material, 4-chloro-3-nitropyridine, and proceeds through a thiol intermediate.
Step 1: Synthesis of 3-Nitropyridine-4-thiol
The first step in this synthetic route is the conversion of 4-chloro-3-nitropyridine to 3-nitropyridine-4-thiol. This is typically achieved through a nucleophilic aromatic substitution reaction. In this reaction, the chlorine atom on the pyridine ring is displaced by a sulfur-containing nucleophile. A common reagent for this transformation is sodium sulfide (Na₂S). The reaction is generally carried out in a suitable solvent, such as water or an alcohol, and may require heating to proceed at a reasonable rate. The nitro group on the pyridine ring activates the chlorine atom for nucleophilic substitution, facilitating the reaction.
Step 2: Oxidation of 3-Nitropyridine-4-thiol to this compound
The second step involves the oxidation of the intermediate, 3-nitropyridine-4-thiol, to the final product, this compound. This transformation can be accomplished using various oxidizing agents. A widely used method is oxidative chlorination. Several reagent systems can be employed for this purpose, including:
Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination is a highly reactive and efficient reagent system for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides. The reaction is typically rapid and can be carried out under mild conditions.
N-Chlorosuccinimide (NCS): NCS, in combination with a chloride source, provides a smooth and effective method for the oxidation of thiols to sulfonyl chlorides.
Chlorine Gas (Cl₂): Direct treatment of the thiol with chlorine gas in an appropriate solvent is a traditional method for the synthesis of sulfonyl chlorides. However, this method requires careful handling of the highly toxic and corrosive chlorine gas.
graph TD A[4-Chloro-3-nitropyridine] -->|Na₂S| B(3-Nitropyridine-4-thiol) B -->|Oxidizing Agent (e.g., H₂O₂/SOCl₂)| C(this compound)
Optimization of Synthetic Pathways and Process Intensification
To enhance the efficiency and cost-effectiveness of this compound synthesis, optimization of the synthetic pathways is crucial. This involves a detailed study of catalyst systems, reaction conditions, and strategies to improve yield and purity.
Catalyst Systems and Reaction Conditions
The choice of catalyst and the fine-tuning of reaction conditions play a pivotal role in the synthesis of sulfonyl chlorides.
For the oxidation of the thiol intermediate, various catalytic systems can be employed to improve the reaction rate and selectivity. For instance, the use of zirconium tetrachloride (ZrCl₄) as a catalyst in conjunction with hydrogen peroxide has been shown to be a very efficient system for the direct oxidative conversion of thiols to sulfonyl chlorides with high purity. This method offers advantages such as excellent yields, very short reaction times, and mild reaction conditions.
Other catalyst systems and reagents that can be utilized for the oxidative chlorination of thiols include:
A mixture of a nitrate salt and chlorotrimethylsilane, which is a mild and efficient reagent for this transformation.
Chlorine dioxide has also been demonstrated as an effective oxidant for the synthesis of sulfonyl chlorides from thiols and disulfides.
The optimization of reaction conditions such as temperature, reaction time, and solvent is also critical. For the nucleophilic substitution step, careful control of temperature is necessary to prevent side reactions. Similarly, in the oxidation step, the temperature must be controlled to avoid over-oxidation or degradation of the product. The choice of solvent can also significantly impact the reaction rate and yield.
| Reaction Step | Catalyst/Reagent | Typical Reaction Conditions | Key Optimization Parameters |
| Nucleophilic Substitution | Sodium Sulfide (Na₂S) | Aqueous or alcoholic solvent, elevated temperature | Temperature, reaction time, concentration of reactants |
| Oxidation | H₂O₂/SOCl₂ with ZrCl₄ (catalyst) | Organic solvent, controlled temperature | Catalyst loading, temperature, reaction time, stoichiometry of oxidizing agent |
| Oxidation | N-Chlorosuccinimide (NCS) | Aqueous or organic solvent | Temperature, reaction time, pH (if aqueous) |
Strategies for Enhanced Yield and Purity
Several strategies can be implemented to maximize the yield and purity of this compound.
Control of Stoichiometry: Precise control over the molar ratios of the reactants is essential. In the oxidation step, using an appropriate excess of the oxidizing agent can ensure complete conversion of the thiol. However, a large excess should be avoided to prevent the formation of byproducts and to simplify the purification process.
Purification Techniques: The final product, this compound, is typically purified by recrystallization or chromatography. The choice of solvent for recrystallization is crucial for obtaining a high-purity product. The purity of the product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Process Control and Monitoring: In an industrial setting, real-time monitoring of the reaction progress using techniques like in-situ infrared (IR) spectroscopy can help in determining the optimal reaction endpoint, thereby maximizing yield and minimizing byproduct formation.
Reaction Chemistry of 3 Nitropyridine 4 Sulfonyl Chloride: Pathways and Reactivity
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of 3-nitropyridine-4-sulfonyl chloride, occurring at both the sulfonyl chloride moiety and the pyridine (B92270) ring.
Reactivity at the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that readily undergoes nucleophilic attack. This reactivity is attributed to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which makes the sulfur atom highly electrophilic.
One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. ucl.ac.uk This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.commasterorganicchemistry.com The general reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. vaia.com
Similarly, reaction with alcohols in the presence of a base leads to the formation of sulfonic esters. researchgate.net The mechanism involves the nucleophilic oxygen of the alcohol attacking the sulfur atom.
Table 1: Synthesis of Sulfonamides and Sulfonic Esters
| Nucleophile | Product | General Conditions |
| Primary/Secondary Amine | Sulfonamide | Base (e.g., pyridine, triethylamine) |
| Alcohol | Sulfonic Ester | Base (e.g., pyridine) |
This table provides a generalized overview of the reaction conditions.
Beyond simple amines and alcohols, this compound can react with a variety of other oxygen- and nitrogen-based nucleophiles. For instance, reaction with water leads to hydrolysis, forming the corresponding sulfonic acid. The reaction of sulfonyl chlorides with various amines to produce sulfonamides is a well-established synthetic method. ekb.egorganic-chemistry.org The reaction of 2-chloro-5-methyl-3-nitropyridine (B188117) with secondary amines has been used in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov
Vicarious Nucleophilic Substitution (VNS) on the Nitropyridine Ring
The presence of the electron-withdrawing nitro group activates the pyridine ring of this compound towards nucleophilic attack. A particularly important reaction in this context is the Vicarious Nucleophilic Substitution (VNS). wikipedia.org The VNS reaction allows for the direct substitution of a hydrogen atom on an electron-deficient aromatic ring by a carbanion bearing a leaving group. organic-chemistry.org
The VNS reaction with sulfonyl-stabilized carbanions proceeds through a well-defined mechanism. nih.gov The first step involves the deprotonation of an alkyl sulfone by a strong base to generate a carbanion. This carbanion then adds to the electron-deficient pyridine ring, typically at a position ortho or para to the nitro group, to form a σ-adduct, also known as a Meisenheimer-type adduct. organic-chemistry.orgnih.gov This adduct is stabilized by the electron-withdrawing nitro group. The final step is a base-induced β-elimination of the sulfinic acid group, which leads to the rearomatization of the ring and the formation of the alkylated product. nih.govacs.org
A critical aspect of the elimination step is the requirement for the alkyl substituent and the adjacent nitro group to be coplanar with the pyridine ring for effective stabilization of the developing negative charge. nih.govacs.org
The regioselectivity of the VNS reaction on 3-nitropyridines is primarily directed by the activating nitro group. organic-chemistry.orgscispace.com Alkylation generally occurs at the position para to the nitro group (C-6) or ortho to the nitro group (C-2 and C-4). In the case of 3-nitropyridine (B142982), substitution is often observed at the C-4 position. organic-chemistry.org The presence of other substituents on the ring can influence the regiochemical outcome. scispace.com
The scope of the VNS reaction is broad, allowing for the introduction of various alkyl groups. nih.govacs.org However, the reaction can be sensitive to steric hindrance. While primary alkyl groups are readily introduced, the reaction with secondary carbanions, such as that derived from isopropyl phenyl sulfone, may fail to yield the alkylated product and instead result in the isolation of the stable Meisenheimer-type adduct. acs.orgresearchgate.net This is due to steric hindrance during the elimination step, which prevents the necessary planarization of the product anion. nih.govacs.org
Nucleophilic Aromatic Substitution (SNAr) on the Pyyridine Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those that are electron-deficient. acsgcipr.org The pyridine ring, being inherently electron-deficient, is amenable to SNAr reactions, especially when further activated by electron-withdrawing groups. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.orgwikipedia.org The stability of this intermediate is crucial for the reaction to proceed. numberanalytics.com
The presence of a nitro (-NO2) group on the pyridine ring significantly enhances its reactivity towards nucleophilic aromatic substitution. wikipedia.orgnumberanalytics.com This is because the nitro group is a powerful electron-withdrawing group, which helps to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.org
Kinetic studies on related nitropyridine systems, such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine, reacting with secondary amines have shown that the reaction proceeds via an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net The regioselectivity of SNAr on substituted pyridines is influenced by the position of both the leaving group and the activating groups. For instance, in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C-6 position can direct substitution to the C-2 position, contrary to the usual C-4 selectivity. wuxiapptec.com This highlights the intricate electronic effects that govern the outcome of these reactions.
The table below summarizes the effect of substituents on the regioselectivity of SNAr reactions in pyridine derivatives.
| Substituent Position | Activating/Deactivating Effect | Influence on Regioselectivity |
| Ortho/Para to Leaving Group | Strong Activation | Directs nucleophilic attack to the carbon bearing the leaving group. |
| Meta to Leaving Group | Weaker Activation | Still enhances overall reactivity of the ring. |
| Electron-donating groups | Deactivation | Can alter the preferred site of nucleophilic attack. |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn Sulfonyl chlorides, including this compound, can participate in such reactions, primarily through pathways involving the carbon-sulfur or carbon-chlorine bonds.
While the direct use of this compound in cross-coupling is not extensively documented, related pyridine sulfonyl derivatives and pyridyl halides are common substrates. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are frequently used to form C-C bonds with pyridine rings. nih.govrsc.org However, challenges can arise with certain pyridyl substrates. nih.gov
An alternative approach involves the use of pyridyl sulfinates, which can be generated in situ from sulfones, as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl halides. rsc.orgacs.org This desulfinative cross-coupling provides access to a wide range of (hetero)arylpyridine derivatives. acs.org Iron-catalyzed desulfinylative cross-coupling reactions of sulfonyl chlorides with Grignard reagents have also been developed, offering a cost-effective method for C-C bond formation. researchgate.net
The following table outlines some transition metal-catalyzed cross-coupling reactions involving pyridine derivatives.
| Reaction Type | Catalyst | Coupling Partners | Bond Formed |
| Suzuki-Miyaura | Palladium | Pyridyl boronate and aryl halide | C-C |
| Desulfinative Coupling | Palladium | Pyridyl sulfinate and aryl halide | C-C |
| Desulfinylative Coupling | Iron | Sulfonyl chloride and Grignard reagent | C-C |
Decarboxylative reactions offer a strategic way to generate reactive intermediates. nih.gov A notable strategy involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids to produce sulfonyl chlorides, which can then be used in subsequent reactions. princeton.edu This method allows for the synthesis of sulfonamides in a one-pot procedure by reacting the in situ generated sulfonyl chloride with an amine. princeton.edu
While not a direct reaction of this compound itself, this methodology provides a synthetic route to such compounds from their corresponding carboxylic acids. The process involves the generation of an aryl radical intermediate through ligand-to-metal charge transfer. princeton.edu
Radical Reactions and their Mechanistic Implications
Radical reactions proceed through a three-step mechanism: initiation, propagation, and termination. youtube.comlibretexts.org Initiation involves the formation of a radical species, often through homolytic cleavage induced by heat or light. libretexts.orgkhanacademy.org The propagation phase involves a chain reaction where a radical reacts with a stable molecule to generate a new radical. libretexts.orgkhanacademy.org Termination occurs when two radical species combine to form a stable, non-radical product. youtube.comlibretexts.org
Sulfonyl chlorides can serve as precursors to sulfonyl radicals. The abstraction of the chlorine atom by an alkyl or aryl radical can generate a sulfonyl radical. ucl.ac.uk These sulfonyl radicals can then participate in various reactions, including addition to double bonds. ucl.ac.uk The Minisci reaction is a classic example of a radical reaction where an alkyl radical, often generated via decarboxylation, adds to an electron-deficient heteroarene. nih.gov
In the context of this compound, the electron-deficient nitropyridine ring would be susceptible to attack by nucleophilic radicals. nih.gov
Reductive Transformations of the Nitropyridine-4-sulfonyl chloride Scaffold
The reduction of the nitro group on the nitropyridine scaffold can lead to the formation of aminopyridines. The reduction of a nitro group can be achieved using various reagents. For example, the deoxygenation of 3-bromo-4-nitropyridine (B1272033) N-oxide can be catalyzed by a rhenium(V)-triphenylphosphine complex to yield 3-bromo-4-nitropyridine. clockss.org While this is a deoxygenation of a pyridine N-oxide, similar reductive strategies can be envisioned for the nitro group itself.
The sulfonyl chloride group can also undergo reduction. For instance, treatment with a reducing agent like triphenylphosphine (B44618) can initiate a process leading to C-S bond formation in the presence of a copper catalyst and an aryl boronic acid. researchgate.net
The selective reduction of either the nitro group or the sulfonyl chloride group would depend on the choice of reducing agent and reaction conditions, allowing for differential functionalization of the molecule.
Selective Reduction of the Nitro Group to Amino functionalities
The selective reduction of the nitro group in this compound to form 3-aminopyridine-4-sulfonyl chloride is a critical transformation in the synthesis of various functionalized pyridine derivatives. This process requires a careful choice of reducing agents and reaction conditions to ensure high chemoselectivity, preserving the reactive sulfonyl chloride moiety. The presence of both a reducible nitro group and a hydrolytically sensitive sulfonyl chloride group on the same pyridine ring presents a significant synthetic challenge.
Research into the reduction of nitroarenes in the presence of other functional groups has identified several methodologies that are likely applicable to this compound. These methods often employ metal-based catalysts or classical reduction systems that exhibit a high degree of selectivity for the nitro group over other reducible or sensitive functionalities.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. The choice of catalyst and support can significantly influence the selectivity of the reaction. For substrates containing sensitive functional groups, milder conditions are generally preferred.
Bimetallic nanoparticles, such as copper/nickel (Cu/Ni) alloys, have demonstrated high catalytic activity and selectivity in the hydrogenation of nitroaromatic compounds. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline was successfully achieved using bimetallic CuₓNiᵧ nanoparticles. rsc.org A Cu₀.₇Ni₀.₃ catalyst at 140 °C for 2 hours resulted in a 95.7% conversion of the starting material with a 99.4% selectivity for the corresponding amine. rsc.org This suggests that similar catalytic systems could be effective for the selective reduction of this compound.
Palladium on carbon (Pd/C) is another common catalyst for nitro group reductions. However, its application to substrates with sensitive groups requires careful optimization of reaction conditions to avoid side reactions.
Metal-Catalyzed Reductions:
Iron-based catalysts have emerged as effective reagents for the chemoselective reduction of nitroarenes, showing tolerance for a wide array of functional groups, including esters, amides, nitriles, and aryl halides. researchgate.net An iron(III) catalyst used with a silane (B1218182) reducing agent has been reported to be highly chemoselective for the reduction of nitro groups. researchgate.net This method's high functional group tolerance makes it a promising candidate for the selective reduction of this compound.
Furthermore, a nanocomposite of Fe₃O₄-MWCNTs@PEI-Ag has been utilized as a reusable catalyst for the chemoselective reduction of nitroaromatic and nitrile compounds to their corresponding amines in an aqueous solution at room temperature. rsc.org This system was shown to selectively reduce the nitro group in nitrofurazone (B1679002) without affecting other functionalities. rsc.org
Classical Reduction Methods:
Traditional reducing agents like metals in acidic media are also employed for nitro group reductions. For example, 3-aminopyridine (B143674) can be synthesized by the reduction of 3-nitropyridine using zinc and hydrochloric acid. orgsyn.org However, the harsh acidic conditions of this method may lead to the hydrolysis of the sulfonyl chloride group in this compound.
The reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids like hydrochloric or sulfuric acid has been shown to produce 4-aminopyridine (B3432731) in good yields (80-90%). semanticscholar.org While this demonstrates the utility of iron for reducing nitropyridines, the acidic environment remains a concern for the sulfonyl chloride functionality.
The following table summarizes various reagent systems that have been successfully used for the selective reduction of nitro groups in the presence of other functionalities and could potentially be applied to this compound.
| Reagent System | Substrate Example | Product | Yield (%) | Notes |
| Bimetallic Cu₀.₇Ni₀.₃ nanoparticles, H₂ | 3-Nitro-4-methoxy-acetylaniline | 3-Amino-4-methoxy-acetylaniline | 95.7% conversion, 99.4% selectivity | Reaction performed at 140 °C for 2 hours. rsc.org |
| Iron(III) catalyst, silane | Various functionalized nitroarenes | Corresponding anilines | High to excellent | Chemoselective for nitro group over ketone, ester, amide, nitrile, sulfonyl, and aryl halide. researchgate.net |
| Fe₃O₄-MWCNTs@PEI-Ag nanocomposite, NaBH₄ | Nitrofurazone | Aminofurazone | Not specified | Selective reduction of the nitro group at ambient temperature in aqueous solution. rsc.org |
| Iron, Hydrochloric Acid | 4-Nitropyridine-N-oxide | 4-Aminopyridine | 80-85 | By-products include 4-aminopyridine-N-oxide and 4-pyridone. semanticscholar.org |
| Iron, Sulfuric Acid | 4-Nitropyridine-N-oxide | 4-Aminopyridine | 85-90 | Slower reaction compared to HCl but with better yield of the desired product. semanticscholar.org |
| Zinc, Hydrochloric Acid | 3-Nitropyridine | 3-Aminopyridine | Not specified | A classic method for nitropyridine reduction. orgsyn.org |
The selection of an appropriate method for the selective reduction of this compound would necessitate experimental evaluation to determine the optimal balance between reactivity and the preservation of the sulfonyl chloride group. The iron-catalyzed methods appear particularly promising due to their demonstrated high chemoselectivity for nitro groups in the presence of sulfonyl functionalities. researchgate.net
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for compounds like 3-Nitropyridine-4-sulfonyl chloride would typically involve a combination of kinetic studies to understand reaction rates and stereochemical analysis to determine the three-dimensional course of the reaction. Furthermore, the identification and characterization of transient species are crucial for mapping the complete reaction pathway.
Kinetic studies are fundamental to understanding the factors that influence the rate of a chemical reaction. For this compound, this would involve systematic variation of reactant concentrations, temperature, and solvent polarity to determine the rate law and activation parameters. Such data would help to infer the molecularity of the rate-determining step. For instance, nucleophilic substitution at the sulfonyl group is a common reaction for sulfonyl chlorides. Kinetic analysis could distinguish between a concerted S(_N)2-type mechanism or a stepwise mechanism involving an intermediate.
Stereochemical analysis would be particularly insightful if the reaction involves chiral centers. While this compound itself is achiral, its reactions with chiral nucleophiles could lead to diastereomeric products. The analysis of the product distribution (e.g., enantiomeric excess or diastereomeric ratio) would provide critical information about the geometry of the transition state. For example, a reaction proceeding via an S(_N)2 mechanism at a chiral carbon would result in an inversion of stereochemistry.
Many chemical reactions proceed through one or more unstable intermediates. The direct observation and characterization of these species are challenging but essential for a complete mechanistic understanding. Techniques such as low-temperature spectroscopy (UV-Vis, IR, NMR) and mass spectrometry can be employed to detect and structurally characterize reaction intermediates. rsc.org For reactions involving this compound, potential intermediates could include Meisenheimer-type adducts in nucleophilic aromatic substitution reactions or transient species formed at the sulfonyl group. In the synthesis of related pyridine-3-sulfonyl chlorides from 3-aminopyridine (B143674), diazonium salts are key intermediates. chemicalbook.com The stability and reactivity of such intermediates would be highly dependent on the reaction conditions.
Computational Chemistry Approaches
In the absence of extensive experimental data, computational chemistry provides a powerful tool to predict and understand the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure, conformation, and reactivity of chemical compounds.
DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound (conformational analysis). This is crucial as the conformation can significantly influence the molecule's reactivity. Furthermore, DFT provides insights into the electronic structure, such as the distribution of electron density and the location of electron-rich and electron-poor regions within the molecule. This information is vital for predicting how the molecule will interact with other reagents.
Table 1: Representative Calculated Properties of a Substituted Pyridine (B92270) Derivative (Illustrative Example)
| Property | Calculated Value |
| Dipole Moment | 3.5 D |
| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV |
| Energy of the Highest Occupied Molecular Orbital (HOMO) | -7.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).
For this compound, the analysis of its HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack. The presence of the electron-withdrawing nitro group and the sulfonyl chloride group is expected to significantly lower the energy of the LUMO, making the pyridine ring and the sulfonyl sulfur atom susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and charge distribution within a molecule. It translates the complex wave function obtained from a quantum chemical calculation into a more intuitive Lewis-like structure of bonds and lone pairs. NBO analysis can quantify the delocalization of electron density, which is a measure of the stability gained through resonance and hyperconjugation. For this compound, NBO analysis would provide quantitative information on the charge distribution across the pyridine ring and the sulfonyl group, highlighting the electrophilic nature of the carbon atoms in the ring and the sulfur atom.
Reaction Pathway Modeling and Energy Profile Calculations
Detailed energy profile calculations and computational modeling for reactions involving this compound are not readily found in current research. However, a plausible mechanistic framework can be extrapolated from studies on the C-sulfonylation of 4-alkylpyridines with various aryl sulfonyl chlorides. These studies suggest a pathway that does not involve direct electrophilic attack on a separate nucleophile, but rather an intramolecular rearrangement following activation of a pyridine substrate.
One well-documented mechanism for a related transformation involves the reaction of an aryl sulfonyl chloride with a 4-alkylpyridine in the presence of a base and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.org This provides a strong model for predicting the behavior of this compound in similar reaction environments, for instance, in its reaction with a nucleophilic 4-alkylpyridine.
The proposed reaction pathway can be broken down into the following key steps:
N-Sulfonylation: The reaction initiates with the sulfonylation of the more nucleophilic pyridine substrate (e.g., a 4-alkylpyridine) by this compound. This forms an N-sulfonyl pyridinium (B92312) salt intermediate. The presence of the electron-withdrawing nitro group in the 3-position of the sulfonyl chloride would enhance the electrophilicity of the sulfur atom, facilitating this step. acs.org
Deprotonation and Formation of an Alkylidene Dihydropyridine (B1217469) Intermediate: The initial N-sulfonyl pyridinium salt is acidic at the picolyl position (the CH2 group of the 4-alkyl substituent). A base, such as triethylamine (B128534) (Et3N), deprotonates this position to form a neutral alkylidene dihydropyridine intermediate. This intermediate is a key reactive species in the pathway. acs.org
Picolyl Sulfonylation: The alkylidene dihydropyridine intermediate can then react further. In the context of the C-sulfonylation of 4-alkylpyridines, this intermediate is sulfonylated at the picolyl carbon by a second molecule of the sulfonyl chloride, which is activated by a catalyst like DMAP. This step leads to the formation of a new pyridinium salt. acs.org
Final Product Formation: The resulting pyridinium salt can then undergo one of two pathways: N-desulfonylation to yield the final C-sulfonylated product, or a second deprotonation to form another alkylidene dihydropyridine, which can then be protonated during workup to give the final product. acs.org
Studies have noted that electron-deficient nitrophenyl sulfonyl chlorides successfully participate in these types of reactions, although they may require longer reaction times compared to other aryl sulfonyl chlorides. acs.org This observation supports the applicability of this mechanistic model to this compound.
The sluggish reactivity of certain substrates, such as 2-ethylpyridine, in similar transformations suggests that steric hindrance around the nitrogen atom can impede the initial N-sulfonylation step, which is critical for the entire reaction sequence to proceed. acs.org Given that this compound has substituents adjacent to the ring nitrogen, steric factors could play a significant role in its reactivity with various nucleophiles.
Without specific Density Functional Theory (DFT) studies or other computational analyses for this compound, the energy barriers for each step (activation energies), the relative stability of intermediates, and the geometry of the transition states remain theoretical. Such calculations would be necessary to construct a precise energy profile for any of its reactions and to definitively confirm the operative mechanism.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Systems and Biologically Relevant Molecules
The dual reactivity of 3-Nitropyridine-4-sulfonyl chloride makes it a powerful tool for synthesizing diverse heterocyclic structures. The sulfonyl chloride group readily reacts with nucleophiles, while the nitropyridine core can be further functionalized, making it a cornerstone for building complex molecular architectures. Pyridine-based sulfonamides are a significant class of compounds in medicinal chemistry, known for a variety of biological activities including antibacterial, antidiabetic, and anticancer properties. eurjchem.comnih.govnih.goviaea.orgnih.gov
The most direct application of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. eurjchem.com This reaction is a robust and high-yielding method for accessing a library of pyridine (B92270) sulfonamide derivatives. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. nih.gov This method is widely used to create hybrid molecules containing the pyridine sulfonamide scaffold, which are explored for various biological activities. eurjchem.comnih.gov
Research on analogous compounds, such as 2-chloropyridine-3-sulfonyl chloride, demonstrates that reactions with various anilines proceed efficiently to yield N-aryl pyridinesulfonamides. These reactions provide a template for the expected reactivity of this compound. The presence of the nitro group on the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, potentially facilitating the reaction.
Table 1: Representative Synthesis of Pyridine Sulfonamides from a Sulfonyl Chloride Precursor
This table illustrates the typical reactants and products in the synthesis of pyridine sulfonamides, a reaction class for which this compound is a key reagent.
| Sulfonyl Chloride Precursor | Amine Reactant | Resulting Sulfonamide Product |
| This compound | Generic Primary Amine (R-NH₂) | N-Alkyl-3-nitropyridine-4-sulfonamide |
| This compound | Generic Aryl Amine (Ar-NH₂) | N-Aryl-3-nitropyridine-4-sulfonamide |
| 2-Chloropyridine-3-sulfonyl chloride | 3,5-Difluoroaniline | 2-Chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide |
| 2-Chloropyridine-5-sulfonyl chloride | 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)pyridine-5-sulfonamide |
Beyond simple sulfonamide formation, this compound is a precursor for constructing more elaborate fused and polycyclic heterocyclic systems. These complex scaffolds are of significant interest in drug discovery and materials science. One established strategy involves the intramolecular cyclization of a suitably substituted sulfonamide derivative. nih.gov
For example, a synthetic pathway could involve reacting this compound with an aminopyridine that also contains a reactive site, such as a halogen. The resulting sulfonamide can then undergo an intramolecular cyclization reaction, stitching the two pyridine rings together to form a fused system, such as a bipyridine sultam (a cyclic sulfonamide). nih.gov The nitro group can serve as a handle for further transformations or as a directing group for the cyclization. The synthesis of fused heterocycles like isoxazolo[5,4-b]pyridines and pyrazolo[4,3-c]pyridines often involves the use of pyridine building blocks that are subsequently cyclized. nih.govnih.gov
Reagent in Derivatization Strategies for Analytical Purposes
In analytical chemistry, particularly in chromatography and mass spectrometry, chemical derivatization is a key technique used to improve the detection and quantification of analytes. Reagents are chosen to impart specific properties to the analyte, such as enhanced ionization efficiency or a unique mass fragmentation pattern.
This compound is a candidate for use as a derivatization reagent to enhance the sensitivity of analytes in Liquid Chromatography-Mass Spectrometry (LC-MS). youtube.com Its non-nitrated analog, pyridine-3-sulfonyl chloride, has been successfully used to derivatize phenolic compounds like steroidal estrogens and bisphenol A. wikipedia.orgpatsnap.com The pyridine moiety, with its high proton affinity, significantly improves the ionization efficiency of the derivatized molecule in electrospray ionization (ESI), leading to lower limits of detection. youtube.com
The derivatization reaction typically targets hydroxyl (-OH) groups on the analyte molecule. The resulting sulfonate ester is more readily ionized and produces characteristic, analyte-specific fragment ions during tandem mass spectrometry (MS/MS), which is crucial for both identification and quantification. youtube.com The introduction of a nitro group in this compound could further refine its properties by altering its reactivity, chromatographic retention time, and the fragmentation pattern of its derivatives, offering a valuable tool for developing new, highly sensitive analytical methods. nih.gov
Table 2: Comparison of Derivatization Reagents for LC-MS Analysis
This table compares properties of related sulfonyl chloride reagents used for derivatization, highlighting the role of the pyridine and nitro functional groups.
| Derivatization Reagent | Target Functional Group | Key Feature for LC-MS | Potential Advantage of Nitro Group |
| Dansyl chloride | Phenols, Amines | High proton affinity, fluorescent | N/A |
| Pyridine-3-sulfonyl chloride | Phenols, Alcohols | High proton affinity, analyte-specific fragmentation youtube.com | N/A |
| This compound | Phenols, Alcohols | High proton affinity, potentially altered fragmentation | May enhance electrophilicity and modify chromatographic retention |
| 2-Nitrophenylsulfonyl-based Reagent | Amines | Provides a characteristic fragment ion for selective detection nih.gov | Provides a specific mass tag for targeted analysis |
Precursors for Advanced Functional Materials
The pyridine sulfonamide scaffold, readily accessible from this compound, is not only important in medicinal chemistry but also serves as a foundation for advanced functional materials. The properties of these materials are derived from the specific arrangement of the aromatic and functional groups.
Nitropyridine compounds are of particular interest as they can be precursors to efficient organic optical materials. tcichemicals.com The electron-withdrawing nature of the nitro group can be exploited to create molecules with specific electronic properties. By incorporating this compound into larger molecular or polymeric structures, it is possible to develop materials with applications in electronics or photonics. For instance, the resulting sulfonamides can be designed to self-assemble or to be incorporated into polymer backbones, creating materials with ordered structures and tailored functionalities.
Role in Multi-component Reaction Architectures
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic effort. mdpi.comrsc.org this compound is well-suited to act as a key electrophilic component in certain MCRs, particularly in tandem reaction sequences.
One such application is in tandem N-sulfonylation/Ugi reactions. wikipedia.org The classical Ugi four-component reaction requires an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.org In a modified five-component setup, a sulfonyl chloride like this compound can react first with an amino acid (e.g., glycine). This initial reaction forms an N-sulfonylated amino acid in situ, which then serves as the necessary carboxylic acid component for the subsequent Ugi reaction with the other three components. This strategy allows for the rapid assembly of complex, peptide-like molecules bearing a pyridine sulfonamide moiety from simple starting materials in a single pot. wikipedia.org Similarly, sulfonyl chlorides can be precursors to sulfinic acids, which have been used in Passerini-type three-component reactions, further expanding the utility of this reagent in MCRs. patsnap.comacs.org
Analytical and Structural Characterization Techniques for Research Materials
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for probing the molecular structure of 3-Nitropyridine-4-sulfonyl chloride, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
For heterocyclic compounds like this compound, ¹H NMR spectra are instrumental in determining the substitution pattern on the pyridine (B92270) ring. ipb.pt The chemical shifts, coupling constants (J-values), and multiplicity of the proton signals reveal the precise arrangement of substituents. ipb.pt In many cases, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign the proton and carbon signals, especially in complex structures. researchgate.net
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Related Compounds
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| Benzenesulfonyl fluoride | CD₂Cl₂ | H-2, H-6 | 7.95 - 8.07 | m | |
| H-4 | 7.77 - 7.87 | m | |||
| H-3, H-5 | 7.62 - 7.72 | m | |||
| 4-Nitrobenzenesulfonyl fluoride | CDCl₃ | H-2, H-6 | 8.51 | d | 8.3 |
| H-3, H-5 | 8.20 - 8.36 | m |
Note: 'd' denotes a doublet and 'm' denotes a multiplet. Data sourced from supporting information of a Royal Society of Chemistry publication. rsc.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. aps.org Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. rsc.org
For this compound, characteristic IR absorption bands would be expected for the sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups. The sulfonyl chloride group typically exhibits strong asymmetric and symmetric stretching vibrations. The nitro group also has distinct symmetric and asymmetric stretching frequencies. The vibrations of the pyridine ring itself will also produce a series of characteristic bands in the IR and Raman spectra. aps.orgresearchgate.net
A comprehensive study of pyridine under high pressure using both Raman and IR spectroscopy has provided detailed information on its vibrational modes. aps.org The 27 possible vibrational modes of the C₂ᵥ point-group symmetry of pyridine are all Raman active, while 24 are IR active. aps.org This foundational data is crucial for interpreting the spectra of substituted pyridines like this compound.
Interactive Data Table: Expected Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Sulfonyl Chloride (-SO₂Cl) | Asymmetric Stretch | 1370 - 1400 |
| Symmetric Stretch | 1170 - 1190 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1300 - 1370 | |
| Pyridine Ring | Ring Stretching | 1400 - 1600 |
| C-H Bending | 700 - 900 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence.
For this compound, MS analysis would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For instance, the loss of the sulfonyl chloride group or the nitro group would result in characteristic fragment ions.
A study on the analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives using liquid chromatography-electrospray tandem mass spectrometry (LC-ESI-MS/MS) demonstrated that the product ion spectra of these derivatives showed abundant estrogen-specific fragment ions. nih.gov This suggests that the fragmentation of pyridine-sulfonyl derivatives can be highly informative for structural elucidation. nih.gov While specific MS or HRMS data for this compound was not found, analysis of related compounds shows the utility of these techniques in confirming molecular formulas. rsc.org
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material.
Single Crystal X-ray Diffraction (XRD)
Single crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound. rigaku.comcarleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms within the crystal lattice, providing accurate bond lengths, bond angles, and torsion angles. carleton.edumdpi.com
The crystal structure of a molecule like this compound would reveal the conformation of the sulfonyl chloride group relative to the pyridine ring and the planarity of the nitro group. Intermolecular interactions, such as hydrogen bonds or stacking interactions, which are crucial for understanding the packing of molecules in the solid state, can also be identified. mdpi.com While a specific crystal structure for this compound is not available in the provided search results, the technique has been successfully applied to numerous related heterocyclic compounds, confirming their proposed structures. mdpi.commdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds. A patent describing a method for detecting the content of pyridine-3-sulfonyl chloride utilizes HPLC. patsnap.com The method employs a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). patsnap.com This indicates that reversed-phase HPLC is a suitable method for the analysis of pyridine-sulfonyl chlorides. By developing an appropriate HPLC method, the purity of a sample of this compound can be accurately determined, and impurities can be identified and quantified.
Thin-Layer Chromatography (TLC) is another valuable chromatographic technique for monitoring the progress of reactions and assessing the purity of compounds in a more rapid and qualitative manner. Different solvent systems can be screened to find optimal conditions for the separation of this compound from any starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of sulfonyl chlorides. While specific application notes for this compound are not extensively detailed in publicly available literature, the analytical principles can be inferred from methodologies developed for structurally related compounds, such as Pyridine-3-sulfonyl chloride. sigmaaldrich.compatsnap.com
HPLC methods for sulfonyl chlorides generally utilize reverse-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. A common stationary phase is a C18 column, which provides excellent separation for a wide range of organic molecules. patsnap.com The mobile phase composition is critical and is often a gradient mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The buffer helps to control the pH and ensure the reproducibility of the retention time. For instance, a phosphate buffer might be used to maintain a specific pH. patsnap.com
A patent for the detection of Pyridine-3-sulfonyl chloride outlines an HPLC method that employs an ACOSMOSIL C18-MS-II column with a mobile phase consisting of a tetrabutylammonium (B224687) hydroxide (B78521) phosphate buffer and acetonitrile. patsnap.com This ion-pairing reagent is used to improve the retention and peak shape of the analyte. The detection is typically performed using a UV detector, as the pyridine ring and nitro group in this compound are strong chromophores, which should allow for sensitive detection at specific wavelengths.
The primary data obtained from an HPLC analysis includes the retention time, which is the time it takes for the analyte to pass through the column, and the peak area, which is proportional to the concentration of the analyte. By comparing the retention time and peak area of a sample to those of a known standard, the identity and purity of the compound can be determined.
Table 1: Illustrative HPLC Parameters for the Analysis of Pyridine Sulfonyl Chlorides
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., ACOSMOSIL C18-MS-II, 5 µm, 4.6 x 250 mm) patsnap.com | Provides good separation for a broad range of organic compounds. |
| Mobile Phase | A: 0.2% Tetrabutylammonium hydroxide phosphate buffer, pH 4.5 patsnap.com B: Acetonitrile patsnap.com | The buffer controls pH and the ion-pairing reagent improves peak shape. Acetonitrile is a common organic modifier. |
| Gradient | Isocratic or Gradient | A gradient elution (varying the ratio of A and B) is often used to optimize the separation of the main compound from any impurities. |
| Flow Rate | 1.0 mL/min patsnap.com | A typical flow rate for analytical HPLC. |
| Detection | UV-Vis Detector | The aromatic and nitro functionalities of the analyte allow for strong UV absorbance. |
| Temperature | Ambient or Controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times. |
It is important to note that due to the reactivity of the sulfonyl chloride group, which can be susceptible to hydrolysis, care must be taken in sample preparation and the choice of mobile phase to ensure the integrity of the analyte during the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of sulfonyl chlorides by GC-MS can be challenging due to their thermal lability and reactivity. These compounds can degrade in the hot GC inlet or on the column, leading to inaccurate results. To overcome this, a derivatization step is often employed to convert the sulfonyl chloride into a more volatile and stable derivative. rsc.org
For instance, a common derivatization strategy for reactive chlorides involves reaction with an alcohol, such as 1-propanol, in the presence of a base like pyridine. rsc.org This converts the sulfonyl chloride into a corresponding sulfonate ester, which is typically more amenable to GC analysis. The resulting derivative can then be separated on a standard non-polar or medium-polarity GC column, such as a 5% phenyl-polysiloxane column.
The mass spectrometer detector provides detailed structural information about the separated components. As the derivatized analyte elutes from the GC column, it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and can be used to confirm the identity of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound, as well as characteristic fragment ions resulting from the loss of specific functional groups.
A study on the GC-MS analysis of various industrial chlorides, including thionyl chloride, demonstrated good linearity and reproducibility after derivatization. rsc.org While this study did not specifically include this compound, the principles are transferable. The recovery of the derivatization reaction is a critical parameter to be optimized to ensure quantitative accuracy. rsc.org
Table 2: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition | Rationale |
| Derivatization Reagent | 1-Propanol in Pyridine rsc.org | Converts the thermally labile sulfonyl chloride to a more stable and volatile sulfonate ester. |
| GC Column | DB-5ms (or equivalent) | A common, robust column suitable for a wide range of derivatized compounds. |
| Inlet Temperature | 250 °C | High enough to ensure volatilization of the derivative without causing degradation. |
| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C) | Separates the derivatized analyte from the solvent and any byproducts. |
| Carrier Gas | Helium | An inert carrier gas commonly used in GC-MS. |
| Ionization Mode | Electron Ionization (EI) | A standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Analyzer | Quadrupole | A common type of mass analyzer used in routine GC-MS analysis. |
Historical Perspective and Evolution of Research on Pyridine Sulfonyl Chlorides
Early Developments in Pyridine (B92270) Functionalization and Nitration Chemistry
The story of pyridine begins in 1849, when Scottish scientist Thomas Anderson first isolated it by heating animal bones. wikipedia.org He named the substance "pyridine" from the Greek words πῦρ (pyr), meaning fire, and idine, a suffix for cyclic nitrogen-containing compounds. wikipedia.org However, its chemical structure, a six-membered aromatic ring with one nitrogen atom replacing a carbon-hydrogen unit of benzene (B151609), was only confirmed later by Wilhelm Körner (1869) and James Dewar (1871). wikipedia.org
The pyridine ring is structurally related to benzene but has significantly different reactivity. wikipedia.org Due to the electronegative nitrogen atom, the pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene. wikipedia.orgrsc.org This inherent electronic property makes reactions like nitration particularly challenging. wikipedia.org
Early attempts at functionalizing pyridine often required harsh conditions. The direct nitration of pyridine, for instance, is notoriously difficult. However, pyridine-3-sulfonic acid can be obtained through sulfonation, a process that is also more challenging than the sulfonation of benzene. wikipedia.org The development of the Chichibabin reaction in 1924 provided a method for the amination of pyridine at the 2-position, demonstrating a key difference in reactivity where pyridine is more amenable to nucleophilic substitution. wikipedia.org
To overcome the challenges of direct nitration, chemists developed alternative strategies. One such method involves the nitration of pyridine derivatives where the nitrogen atom's influence is sterically or electronically shielded. wikipedia.org For example, 3-nitropyridine (B142982) can be synthesized by first preparing 2,6-dibromopyridine, followed by nitration and subsequent removal of the bromine atoms. wikipedia.org Another advancement was the use of dinitrogen pentoxide (N₂O₅), which reacts with pyridine to form an N-nitropyridinium intermediate that can rearrange to 3-nitropyridine. rsc.orgrsc.org These indirect methods highlight the ingenuity required to functionalize the electron-poor pyridine core. researchgate.netresearchgate.net
Table 1: Key Milestones in Early Pyridine Chemistry
| Era/Year | Development | Significance | References |
| 1849 | Isolation of pyridine from bone oil by Thomas Anderson. | First documented discovery of the parent heterocycle. | wikipedia.org |
| 1869-1871 | Structure elucidation by Wilhelm Körner and James Dewar. | Correctly proposed the benzene-like aromatic structure with a nitrogen atom. | wikipedia.org |
| 1924 | Chichibabin pyridine synthesis reported. | Provided a general, albeit often low-yielding, method for creating the pyridine ring from aldehydes and ketones with ammonia. | wikipedia.org |
| Mid-20th Cent. | Development of indirect nitration methods. | Overcame the low reactivity of the pyridine ring to direct electrophilic nitration by using substituted intermediates or novel reagents. | wikipedia.orgrsc.org |
| Ongoing | Development of C-H functionalization methods. | Modern approaches focus on the direct and selective modification of C-H bonds, minimizing the need for pre-functionalized substrates. | rsc.org |
Advancements in Sulfonyl Chloride Synthesis and Reactivity
Sulfonyl chlorides are a highly reactive and versatile class of organic compounds, widely used as intermediates in the synthesis of pharmaceuticals and other complex molecules. magtech.com.cnfiveable.me Their reactivity stems from the electron-withdrawing nature of the sulfonyl group, which makes the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This property allows for the facile synthesis of sulfonamides (by reaction with amines) and sulfonic esters (by reaction with alcohols). fiveable.mecbijournal.com
The synthesis of sulfonyl chlorides has evolved significantly over time, moving from harsh, unselective methods to milder, more functional-group-tolerant protocols. nih.gov
Classical Methods: Historically, the synthesis of sulfonyl chlorides was dominated by the reaction of sulfonic acids with dehydrating/chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.govnih.gov While effective, these reagents are highly reactive and often incompatible with sensitive functional groups. nih.gov
Modern Synthetic Routes: Modern chemistry has introduced several more refined methods for synthesizing sulfonyl chlorides:
Oxidative Chlorination: Thiols and their derivatives can be directly converted to sulfonyl chlorides using oxidative chlorination methods. Reagent systems like hydrogen peroxide (H₂O₂) in combination with thionyl chloride (SOCl₂) or zirconium tetrachloride provide efficient conversion under mild conditions with short reaction times. organic-chemistry.org Another approach uses N-chlorosuccinimide (NCS) in the presence of an acid or chloride source. organic-chemistry.org
From Diazonium Salts (Sandmeyer-type Reaction): A common and powerful method for introducing a sulfonyl chloride group onto an aromatic ring is a variation of the Sandmeyer reaction. acs.orgacs.org This involves the diazotization of an aromatic amine, followed by reaction of the resulting diazonium salt with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl or CuCl₂). acs.orgacs.org This approach is particularly valuable for synthesizing substituted aryl sulfonyl chlorides.
Photocatalytic Methods: More recently, visible-light photocatalysis has emerged as a sustainable alternative. nih.govacs.org Heterogeneous photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts or from various thio-precursors under mild, room-temperature conditions. nih.govacs.org These methods exhibit high functional group tolerance. acs.org
Table 2: Comparative Overview of Sulfonyl Chloride Synthetic Methods
| Method | Starting Material(s) | Key Reagents | General Characteristics | References |
| Chlorosulfonation of Arenes | Aromatic Hydrocarbons | Chlorosulfonic acid (ClSO₃H) | Direct but often lacks regioselectivity and uses a harsh, corrosive reagent. | researchgate.net |
| Dehydration of Sulfonic Acids | Sulfonic Acids | POCl₃, SO₂Cl₂ | A classical method; reagents have low chemoselectivity and functional-group compatibility. | nih.govnih.gov |
| Oxidative Chlorination of Thiols | Thiols, Disulfides | H₂O₂/SOCl₂, NCS/HCl | Efficient, fast, and proceeds under mild conditions, avoiding harsh reagents. | organic-chemistry.org |
| Sandmeyer-type Reaction | Aryl Amines | NaNO₂, Acid (for diazotization); SO₂, Copper salt (e.g., CuCl₂) | A widely used, versatile method for aryl sulfonyl chlorides, particularly from readily available amino precursors. | acs.orgacs.org |
| Late-Stage from Sulfonamides | Primary Sulfonamides | Pyrylium salt (Pyry-BF₄), MgCl₂ | A modern method for converting existing sulfonamides into sulfonyl chlorides, useful for late-stage functionalization. | nih.gov |
| Photocatalysis | Arenediazonium Salts, Thiols | Heterogeneous photocatalyst (e.g., K-PHI), visible light | Sustainable and mild conditions, offering high functional group tolerance. | nih.govacs.org |
Key Contributions to the Synthesis and Application of Nitropyridine Sulfonyl Chlorides
The synthesis of nitropyridine sulfonyl chlorides combines the challenges of both pyridine nitration and sulfonyl chloride formation. These compounds are valuable intermediates, as the nitro group can be further transformed (e.g., reduced to an amine), while the sulfonyl chloride group provides a reactive handle for coupling reactions. biosynth.commdpi.com
Key synthetic strategies often rely on building the molecule from a pre-functionalized pyridine ring. A common approach is to start with an aminopyridine derivative, which can then undergo reactions to install the nitro and sulfonyl chloride groups.
Notable Synthetic Approaches:
From Amino-Nitropyridines: A synthesis of 6-amino-5-nitro-pyridine-3-sulfonyl chloride was reported in the Journal of the American Chemical Society in 1957. chemsynthesis.com This approach highlights the use of an existing amino-nitropyridine scaffold, where the amino group can be converted to a sulfonyl chloride via a diazotization-sulfonylation sequence.
From Amino-Chloropyridines: The synthesis of 2-chloropyridine-3-sulfonyl chloride has been successfully achieved from 3-amino-2-chloropyridine. acs.org The process involves diazotization of the amine with sodium nitrite (B80452) in hydrochloric acid, followed by reaction with sulfur dioxide and a copper catalyst. acs.org This demonstrates a robust method for creating pyridine sulfonyl chlorides that could be applied to precursors already containing a nitro group or where a nitro group could be added subsequently.
From Dithio-pyridines: An alternative synthesis for 2-chloropyridine-3-sulfonyl chloride starts from 3,3′-dithiobis(2-chloropyridine), which is subjected to chlorination. acs.org
These methodologies illustrate that the most practical routes to nitropyridine sulfonyl chlorides often involve the Sandmeyer-type reaction on a suitable amino-nitropyridine precursor. The direct chlorosulfonation of a nitropyridine is generally less favored due to the deactivating effect of both the ring nitrogen and the nitro group, which would require harsh conditions and likely result in poor yields and regioselectivity.
The resulting nitropyridine sulfonyl chlorides are valuable reagents. For instance, pyridine-3-sulfonyl chloride is a key intermediate in the synthesis of Vonoprazan, a potassium-competitive acid blocker. chemicalbook.comjubilantingrevia.com The presence of a nitro group, as in 3-nitropyridine-4-sulfonyl chloride, adds another layer of synthetic potential, allowing for the creation of diverse and complex substituted pyridine derivatives. mdpi.com
Table 3: Examples of Synthetic Pathways to Pyridine Sulfonyl Chlorides
| Target Compound | Precursor(s) | Synthetic Approach | References |
| Pyridine-3-sulfonyl chloride | 3-Aminopyridine (B143674) | Diazotization followed by reaction with SO₂ and a copper catalyst (Sandmeyer-type reaction). | acs.orggoogle.com |
| 2-Chloropyridine-3-sulfonyl chloride | 3-Amino-2-chloropyridine | Diazotization followed by reaction with SO₂ and a copper catalyst. | acs.org |
| 6-Amino-5-nitro-pyridine-3-sulfonyl chloride | 6-Amino-5-nitropyridine derivative | Implied synthesis via diazotization and sulfonylation of the corresponding amine precursor. | chemsynthesis.com |
| 4-Chloro-3-nitrobenzene sulfonyl chloride | o-Chloro-nitro-benzene | Direct chlorosulfonation with chlorosulfonic acid (provides an analogical synthesis for nitro-aromatic rings). | researchgate.net |
Emerging Research Directions and Future Prospects
Development of More Sustainable and Green Synthetic Routes
Currently, there is a lack of specific published research focused on developing sustainable or "green" synthetic methodologies for 3-Nitropyridine-4-sulfonyl chloride. The broader field of chemical synthesis is actively pursuing greener alternatives to traditional methods for creating sulfonyl chlorides, which often rely on harsh reagents. These general approaches include:
Avoiding Hazardous Reagents : Traditional syntheses often employ reagents like phosphorus pentachloride or phosphorus oxychloride. Modern, greener methods aim to replace these with less toxic and more environmentally benign alternatives.
Alternative Starting Materials : Research into greener synthetic pathways for other sulfonyl chlorides has explored the use of S-alkylisothiourea salts, which are odorless and derived from readily available materials.
Milder Reaction Conditions : Efforts are ongoing to develop synthetic routes that proceed under milder conditions, reducing energy consumption and minimizing the formation of byproducts.
A plausible, though not explicitly documented, synthetic route to this compound could involve a diazotization-sulfonation reaction starting from 4-amino-3-nitropyridine. However, specific studies detailing the optimization of this process with a focus on green chemistry principles for this exact compound are not available.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Detailed explorations into the novel reactivity patterns and potential for unprecedented transformations of this compound are not described in the current body of scientific literature. The reactivity of such a compound would be dictated by the interplay of its three key functional groups: the sulfonyl chloride, the nitro group, and the pyridine (B92270) ring.
The sulfonyl chloride group is a powerful electrophile, making it susceptible to nucleophilic attack. The electron-withdrawing nature of both the nitro group and the sulfonyl chloride group would significantly influence the electron density of the pyridine ring, likely activating it towards certain types of nucleophilic aromatic substitution. However, without dedicated studies on this molecule, any discussion of its specific reactivity remains speculative.
Expansion of Applications in Diverse Fields of Chemical Science
While related compounds, such as other substituted nitropyridines and various sulfonyl chlorides, have found applications in diverse fields, there is no specific information detailing the application of this compound. Generally, molecules with these structural motifs are investigated for their potential in:
Medicinal Chemistry : Sulfonamide derivatives, which can be readily synthesized from sulfonyl chlorides, are a cornerstone of many pharmaceuticals. The nitropyridine scaffold is also present in various biologically active molecules.
Agrochemicals : Substituted pyridines are used in the development of new pesticides and herbicides.
Materials Science : Organic compounds containing nitro groups and sulfonyl functionalities can be used as building blocks for specialized polymers and materials with unique electronic or optical properties.
Despite these potential areas of interest, dedicated research programs to explore and expand the applications of this compound have not been reported in accessible literature. Consequently, its potential contributions to these or other fields of chemical science remain unexplored.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-nitropyridine-4-sulfonyl chloride, and how are intermediates characterized?
- Methodology : A key precursor is 4-hydroxypyridine, which undergoes nitration to yield 3-nitropyridin-4-ol. Subsequent sulfonation using reagents like PCl₅ or POCl₃ introduces the sulfonyl chloride group. Characterization of intermediates involves NMR (¹H/¹³C) and IR spectroscopy to confirm nitration patterns and sulfonyl chloride formation .
- Data : For example, nitration of 4-hydroxypyridine at 0–5°C in concentrated HNO₃/H₂SO₄ yields 3-nitropyridin-4-ol, with a reported melting point of 162–164°C .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H NMR (in DMSO-d₆) identifies aromatic protons (δ 8.5–9.0 ppm) and sulfonyl chloride groups. Purity is assessed via HPLC with UV detection at 254 nm .
- Data : NIST spectral libraries (e.g., Database 69) provide reference IR peaks (S=O stretch at 1370–1390 cm⁻¹) and mass fragmentation patterns .
Q. How should researchers safely handle this compound given its reactivity?
- Methodology : Use anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis. Store at –20°C in sealed, desiccated containers. Safety protocols include PPE (gloves, goggles) and emergency neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence the electrophilic reactivity of this compound in nucleophilic substitutions?
- Methodology : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilicity. Kinetic studies at varying temperatures (0–60°C) monitor sulfonamide formation rates. Competitive reactions (e.g., hydrolysis) are minimized below 25°C .
- Data : In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids at 80°C, achieving yields >80% .
Q. What strategies resolve contradictions in spectroscopic data for sulfonamide derivatives synthesized from this compound?
- Methodology : Multi-nuclear NMR (¹⁹F/¹³C) and X-ray crystallography differentiate regioisomers. For example, NOESY correlations clarify steric effects in ortho-substituted derivatives .
- Case Study : Conflicting mass spectra peaks (e.g., m/z 245 vs. 281) may arise from chloride loss or adduct formation; high-resolution LC-MS resolves these ambiguities .
Q. How does the nitro group at the 3-position affect the electronic properties and stability of the sulfonyl chloride moiety?
- Methodology : DFT calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects, showing increased electrophilicity at the sulfonyl group (LUMO –3.2 eV). Stability assays (TGA/DSC) reveal decomposition onset at 120°C .
Q. What are the challenges in scaling up reactions involving this compound, and how are they mitigated?
- Methodology : Batch process optimization addresses exothermic sulfonation (controlled addition via syringe pump) and byproduct formation (e.g., using scavengers like polymer-bound DMAP). Pilot-scale trials report 65% yield at 100 g scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
